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molecular formula C11H13BrO2 B014716 Methyl 2-(4-bromophenyl)-2,2-dimethylacetate CAS No. 154825-97-5

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Cat. No. B014716
M. Wt: 257.12 g/mol
InChI Key: JTYDXPPFLQSEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592331B2

Procedure details

According to the procedure for the preparation of 73B, methyl 2-(4-bromophenyl)-2-methylpropanoate (2.15 g, 8.36 mmol) afforded 1.93 g of 74A as a colorless oil. MS (ESI) m/z 211.1 (M-OH)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
BrC1C=CC(C(C)CO)=CC=1.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([CH3:25])([CH3:24])[C:20](OC)=[O:21])=[CH:15][CH:14]=1>>[Br:12][C:13]1[CH:14]=[CH:15][C:16]([C:19]([CH3:25])([CH3:24])[CH2:20][OH:21])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CO)C
Name
Quantity
2.15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(=O)OC)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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